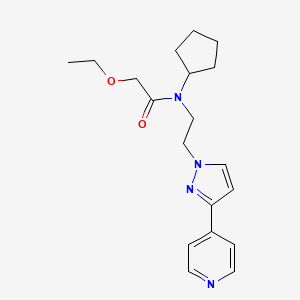

N-cyclopentyl-2-ethoxy-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acetamide

Description

This compound features a pyrazolyl-pyridine core linked to an ethoxy-substituted acetamide and a cyclopentyl group. Its design aligns with kinase inhibitors like crizotinib, leveraging heterocyclic systems for target binding and alkyl substituents for pharmacokinetic optimization .

Properties

IUPAC Name |

N-cyclopentyl-2-ethoxy-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N4O2/c1-2-25-15-19(24)23(17-5-3-4-6-17)14-13-22-12-9-18(21-22)16-7-10-20-11-8-16/h7-12,17H,2-6,13-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMVVYRBOPKRHQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)N(CCN1C=CC(=N1)C2=CC=NC=C2)C3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-ethoxy-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acetamide typically involves multi-step organic reactions. A possible synthetic route might include:

Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a 1,3-diketone.

Attachment of the pyridinyl group: This step might involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the pyridinyl group to the pyrazole ring.

Formation of the acetamide linkage: This can be done by reacting an amine with an acyl chloride or anhydride.

Introduction of the cyclopentyl and ethoxy groups: These groups can be introduced through alkylation reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-ethoxy-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups within the molecule.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridinyl or pyrazolyl rings.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Substitution reagents: Halogenating agents, nucleophiles, or electrophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or ketone derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes or as a potential therapeutic agent.

Medicine: Potential use in drug development for treating various diseases.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-ethoxy-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acetamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins to exert their effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Core Heterocyclic Systems

- Target Compound : Pyrazolyl-pyridine core. Pyridine provides a basic nitrogen for hydrogen bonding, while pyrazole offers a planar structure for aromatic interactions.

- (2e): Triazolyl-pyrimidine core. Pyrimidine introduces additional hydrogen-bonding sites but may lower solubility .

- (1a): Pyrazolyl-pyridine with a 4-chloro-3-methoxyphenyl substituent.

Substituent Effects

- Cyclopentyl Group (Target) : Balances lipophilicity and solubility. Compared to (P-0042) ’s cyclopropyl group, cyclopentyl may improve membrane permeability but reduce metabolic stability .

- Ethoxy-Acetamide (Target) : The ethoxy group enhances metabolic stability over labile substituents like morpholine ( ) or difluoromethyl ( ) .

- Pyridin-4-yl (Target): Similar to (1a), this group is critical for kinase binding. However, ’s pyridazinone introduces a polar carbonyl, altering target selectivity .

Pharmacokinetic Properties

Biological Activity

N-cyclopentyl-2-ethoxy-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

It features a cyclopentyl group, an ethoxy group, and a pyridinyl-pyrazole moiety, contributing to its diverse biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The synthesis pathway can be summarized as follows:

- Formation of the Pyrazole Ring : Utilizing pyridine derivatives and appropriate reagents to form the pyrazole structure.

- Alkylation and Acetylation : Introducing the cyclopentyl and ethoxy groups through alkylation reactions followed by acetylation to yield the final product.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing a pyridine ring have been shown to inhibit various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. This compound's structure suggests it may share these properties.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 5.0 | Induction of apoptosis |

| MCF7 (Breast Cancer) | 7.5 | Inhibition of cell proliferation |

| HeLa (Cervical Cancer) | 6.0 | Disruption of mitochondrial function |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest it possesses moderate activity against both Gram-positive and Gram-negative bacteria, potentially through inhibition of bacterial cell wall synthesis.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12 µg/mL |

| Escherichia coli | 15 µg/mL |

The proposed mechanisms underlying the biological activities of this compound include:

- Inhibition of Kinase Activity : Similar compounds have been shown to inhibit tyrosine kinases involved in cancer progression.

- Induction of Reactive Oxygen Species (ROS) : This leads to oxidative stress in cancer cells, promoting apoptosis.

- Modulation of Signaling Pathways : The compound may interact with pathways such as PI3K/Akt and MAPK, which are crucial for cell survival and proliferation.

Study 1: Anticancer Efficacy in Preclinical Models

A study investigated the efficacy of various pyrazole derivatives, including this compound, in xenograft models of human tumors. Results demonstrated a significant reduction in tumor volume compared to control groups.

Study 2: Antimicrobial Screening

Another research effort focused on screening this compound against a panel of pathogenic microorganisms. The findings indicated promising antimicrobial activity, warranting further exploration into its potential as an antibiotic agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-cyclopentyl-2-ethoxy-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acetamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, including substitution, reduction, and condensation steps. For example:

Substitution : Reacting pyridinylpyrazole precursors with ethoxyacetamide derivatives under alkaline conditions (e.g., K₂CO₃ in DMF at 80°C) .

Reduction : Iron powder in acidic media (e.g., HCl/Fe) reduces nitro intermediates to amines, requiring careful pH control to avoid side reactions .

Condensation : Use coupling agents like EDCI or HOBt to form acetamide bonds, with solvent choice (e.g., THF vs. DCM) impacting reaction efficiency .

- Key Considerations : Monitor reaction progress via TLC or LC-MS, and purify intermediates via column chromatography to achieve >95% purity .

Q. How can the molecular structure of this compound be validated experimentally?

- Methodological Answer :

- X-ray crystallography : Use SHELX programs for structure refinement. Optimize crystal growth via vapor diffusion in solvents like ethanol/water mixtures. Hydrogen-bonding patterns (e.g., pyridine N···H interactions) can stabilize the crystal lattice .

- Spectroscopic analysis : Confirm functional groups via IR (amide C=O stretch ~1650 cm⁻¹) and ¹H NMR (pyrazole protons at δ 7.5–8.5 ppm) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of pyrazole-acetamide analogs?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., cyclopentyl vs. fluorophenyl groups) and assess changes in activity using standardized assays (e.g., enzyme inhibition or cell viability) .

- Data Normalization : Control for variables like solvent (DMSO concentration in assays) and cell line specificity (e.g., HEK293 vs. HeLa) to reconcile conflicting results .

- Example : Pyridin-4-yl groups enhance kinase inhibition, while ethoxy moieties may reduce solubility, complicating bioactivity interpretations .

Q. How can computational modeling predict binding modes of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with targets (e.g., EGFR or COX-2). Prioritize docking poses with hydrogen bonds between the acetamide carbonyl and catalytic residues .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM/PBSA) to validate predictions .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

- Methodological Answer :

- Polymorphism Control : Screen >20 solvent systems (e.g., acetone/hexane) to isolate stable polymorphs. Use differential scanning calorimetry (DSC) to identify thermodynamically favored forms .

- Twinned Crystals : Employ SHELXD for structure solution of twinned data. Refine using SHELXL with TWIN/BASF commands to model overlapping lattices .

Key Research Gaps and Recommendations

- Synthetic Scalability : Evaluate microwave-assisted synthesis to reduce reaction times .

- Toxicity Profiling : Conduct zebrafish embryo assays to assess developmental toxicity .

- Interdisciplinary Collaboration : Combine crystallography (SHELX) and computational modeling to accelerate SAR optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.